molecular formula C10H6F3NO2 B6244042 2-(trifluoromethyl)-1H-indole-6-carboxylic acid CAS No. 1638764-11-0

2-(trifluoromethyl)-1H-indole-6-carboxylic acid

Cat. No. B6244042
CAS RN: 1638764-11-0
M. Wt: 229.2
InChI Key:
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Description

2-(Trifluoromethyl)-1H-indole-6-carboxylic acid (TFICA) is an organic compound belonging to the class of carboxylic acids. It is a derivative of indole and has a trifluoromethyl group attached to the 6-position of the indole ring. TFICA has many potential applications in scientific research due to its unique properties and structure.

Scientific Research Applications

2-(trifluoromethyl)-1H-indole-6-carboxylic acid has many potential applications in scientific research. It has been used in the synthesis of various compounds, such as indole-3-carboxamides, indole-3-carboxylates, and indole-3-carboxylic acids. It has also been used in the synthesis of various heterocyclic compounds, such as indole-3-carboxamides and indole-3-carboxylates. In addition, 2-(trifluoromethyl)-1H-indole-6-carboxylic acid has been used in the synthesis of various drugs, such as antipsychotics, antidepressants, and anticonvulsants.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-1H-indole-6-carboxylic acid is not well understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it is believed that it may act as an agonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
2-(trifluoromethyl)-1H-indole-6-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX. In addition, it has been shown to act as an agonist of certain receptors, such as the serotonin receptor. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(trifluoromethyl)-1H-indole-6-carboxylic acid in lab experiments is that it is relatively easy to synthesize and is available in a variety of forms. In addition, it is relatively stable and has a low toxicity. However, one limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are many potential future directions for the use of 2-(trifluoromethyl)-1H-indole-6-carboxylic acid in scientific research. One potential direction is to explore its potential use in drug development, as it has been shown to have various biochemical and physiological effects. Another potential direction is to further explore its potential applications in the synthesis of various compounds, such as indole-3-carboxamides and indole-3-carboxylates. In addition, further research could be done to explore its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. Finally, further research could be done to explore its potential applications in the development of new drugs.

Synthesis Methods

2-(trifluoromethyl)-1H-indole-6-carboxylic acid can be synthesized in a few different ways. The most common method involves the reaction of 6-chloroindole-3-carboxylic acid with trifluoroacetic anhydride in the presence of an organic base such as pyridine. This reaction yields the desired product in good yields. Another method involves the reaction of 6-chloroindole-3-carboxylic acid with trifluoromethanesulfonic anhydride in the presence of an organic base such as pyridine. This reaction yields the desired product in good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)-1H-indole-6-carboxylic acid involves the introduction of a trifluoromethyl group onto an indole ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2-bromo-1H-indole", "trifluoromethyl iodide", "copper(I) iodide", "potassium carbonate", "copper(II) sulfate", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Step 1: Preparation of 2-(trifluoromethyl)-1H-indole", "2-bromo-1H-indole is reacted with trifluoromethyl iodide in the presence of copper(I) iodide and potassium carbonate to yield 2-(trifluoromethyl)-1H-indole.", "Step 2: Carboxylation of 2-(trifluoromethyl)-1H-indole", "2-(trifluoromethyl)-1H-indole is treated with a mixture of copper(II) sulfate and sodium hydroxide in water to form the corresponding copper complex.", "Carbon dioxide is then bubbled through the reaction mixture to yield 2-(trifluoromethyl)-1H-indole-6-carboxylic acid." ] }

CAS RN

1638764-11-0

Product Name

2-(trifluoromethyl)-1H-indole-6-carboxylic acid

Molecular Formula

C10H6F3NO2

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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